Palmitoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadecanoyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOVOVUTSQWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO | |
| Record name | HEXADECANOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4051582 | |
| Record name | Hexadecanoyl chloride | |
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Molecular Weight |
274.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline] | |
| Record name | HEXADECANOYL CHLORIDE | |
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| Record name | Hexadecanoyl chloride | |
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Boiling Point |
199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG | |
| Record name | HEXADECANOYL CHLORIDE | |
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Solubility |
VERY SOL IN ETHER | |
| Record name | HEXADECANOYL CHLORIDE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
112-67-4 | |
| Record name | HEXADECANOYL CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Palmitoyl chloride | |
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| Record name | Hexadecanoyl chloride | |
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| Record name | Palmitoyl chloride | |
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| Record name | Hexadecanoyl chloride | |
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| Record name | Hexadecanoyl chloride | |
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| Record name | Palmitoyl chloride | |
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| Record name | PALMITOYL CHLORIDE | |
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| Record name | HEXADECANOYL CHLORIDE | |
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Melting Point |
11-12 °C | |
| Record name | HEXADECANOYL CHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
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Synthetic Methodologies and Reaction Kinetics of Palmitoyl Chloride
Established Synthetic Pathways for Palmitoyl (B13399708) Chloride
Palmitoyl chloride, an important fatty acyl chloride, serves as a key intermediate in the synthesis of various esters, amides, and other derivatives used across the pharmaceutical, cosmetic, and chemical industries. exsyncorp.comexsyncorp.comhdinresearch.com Its synthesis is predominantly achieved through the chlorination of its parent carboxylic acid, palmitic acid.
Acylation of Palmitic Acid with Thionyl Chloride
The most common and well-established method for synthesizing this compound is the reaction of palmitic acid with thionyl chloride (SOCl₂). exsyncorp.comexsyncorp.com In this reaction, the hydroxyl group of the carboxylic acid is substituted by a chloride ion, yielding this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as by-products. researchgate.net The use of excess thionyl chloride can also serve as the reaction solvent, which simplifies the process. google.com
The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction parameters. Research and patent literature demonstrate that specific control over temperature, reaction duration, and the molar ratio of reactants is crucial for maximizing product purity and minimizing reaction time. google.com
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 60°C to 75°C. google.com Heating facilitates the reaction kinetics, ensuring the complete conversion of palmitic acid. For instance, one described method involves heating a mixture of palmitic acid and thionyl chloride at 75°C. prepchem.com
Time: The reaction duration is typically short, ranging from 0.5 to 2 hours, which is advantageous for industrial-scale production as it shortens the process cycle. google.comgoogle.com One protocol specifies a reaction time of 1.5 hours at 60°C, while others mention 2 hours at higher temperatures. google.com
Stoichiometry: The molar ratio of palmitic acid to thionyl chloride is a critical factor. While the stoichiometric ratio is 1:1, an excess of thionyl chloride is almost always used to drive the reaction to completion. Ratios of palmitic acid to thionyl chloride can range from 1:1 up to 1:4. google.comgoogle.com In some laboratory preparations, a significant excess is used, such as a 1:20 molar ratio of palmitic acid to thionyl chloride. prepchem.com The use of a catalyst allows for lower ratios of thionyl chloride to be effective. google.com
The following table summarizes various optimized reaction conditions reported for this synthesis:
| Palmitic Acid (moles) | Thionyl Chloride (moles) | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
| 10 | 20 | DMF (5ml) | 60 | 1.5 | 95 |
| 10 | 20 | DMF (5ml) | 75 | 2 | 95 |
| 20 | 40 | DMF (5ml) | 70 | 2 | 94 |
| 10 | 30 | DMF (5ml) | 75 | 2 | 96 |
| 1 | 20 | None specified | 75 | 2 | Not specified |
Data sourced from patents and chemical preparation literature. google.comprepchem.com
The reaction between palmitic acid and thionyl chloride can be significantly accelerated by using a catalytic amount of an organic amine, such as N,N-dimethylformamide (DMF) or pyridine (B92270). google.comgoogle.com DMF is a common catalyst used in the synthesis of acyl halides from carboxylic acids and thionyl chloride. nih.gov
The catalytic mechanism involves the reaction of DMF with thionyl chloride to form a Vilsmeier reagent, an imidoyl chloride derivative. nih.govresearchgate.net This intermediate is a much more powerful chlorinating agent than thionyl chloride itself, and it readily reacts with the carboxylic acid to form the acyl chloride. The DMF is then regenerated, allowing it to continue participating in the catalytic cycle. nih.gov Other organic amines like triethylamine, N-methylpyrrole, and N,N-dimethylacetamide can also be used as catalysts. google.comgoogle.com
The primary by-products of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are corrosive and toxic gases. google.com For industrial-scale production, managing these gaseous by-products is a critical safety and environmental consideration. This is typically achieved by scrubbing the off-gas through an alkaline absorption tower to neutralize the acidic gases. google.comgoogle.com
Once the reaction is complete, the purification of this compound involves removing the excess unreacted thionyl chloride and any dissolved by-products. The standard method for purification is distillation. prepchem.com
Removal of Excess Reagent: The excess thionyl chloride is first removed, often by distillation at atmospheric pressure or under rotary evaporation. google.comprepchem.com
Vacuum Distillation: The crude this compound is then purified by distillation under reduced pressure (vacuum distillation). google.comprepchem.com This allows the product to be distilled at a lower temperature, which is particularly important for heat-sensitive compounds like long-chain acyl chlorides, preventing thermal decomposition. orgsyn.org The final product is typically a colorless to pale yellow liquid. exsyncorp.comgoogle.com
Alternative Chlorinating Agents in this compound Synthesis
While thionyl chloride is the most common reagent, several other chlorinating agents can be used to synthesize this compound from palmitic acid. These alternatives are often employed in specific laboratory or industrial contexts, sometimes to avoid the by-products associated with thionyl chloride.
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a very effective reagent for this transformation and is often used in laboratory-scale synthesis, frequently with a DMF catalyst. exsyncorp.comresearchgate.net The reaction produces only gaseous by-products (CO, CO₂, and HCl), which simplifies purification. researchgate.net However, it is more expensive than thionyl chloride, limiting its use in large-scale industrial applications. researchgate.net
Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): Both PCl₃ and PCl₅ can be used to prepare acyl chlorides. exsyncorp.comexsyncorp.com However, their use results in non-gaseous phosphorus-based by-products (phosphorous acid or phosphoryl chloride), which can complicate the purification of the final product. patsnap.com
Phosphorus Oxychloride (POCl₃): Also known as phosphoryl chloride, this reagent can be used for the chlorination of palmitic acid, often in the presence of a catalyst like DMF. patsnap.comguidechem.com
Bis(trichloromethyl)carbonate (Triphosgene): This solid, safer-to-handle alternative to phosgene (B1210022) can be used to prepare this compound in the presence of an organic amine catalyst. patsnap.com This method is presented as an advanced process route that is simple and safe. patsnap.comgoogle.com
Challenges and Innovations in this compound Synthesis for Industrial Production
Scaling the synthesis of this compound from the laboratory to industrial production presents several challenges, primarily related to safety, environmental impact, and cost-effectiveness. google.com
Challenges:
By-product Management: The large-scale evolution of toxic and corrosive gases like SO₂ and HCl from the thionyl chloride route requires robust and efficient gas scrubbing systems to prevent environmental pollution and ensure worker safety. google.comgoogle.com Similarly, methods using phosphorus chlorides generate significant amounts of phosphorus-containing wastewater, which is difficult to treat. google.com
Material Corrosion: The presence of HCl and unreacted chlorinating agents makes the reaction mixture highly corrosive, necessitating the use of specialized, corrosion-resistant reactors and equipment, such as glass-lined or magnetic agitation reactors. google.comgoogle.com
Innovations:
Process Optimization: Innovations have focused on optimizing reaction conditions to reduce reaction times and lower energy consumption. The use of highly effective catalysts like DMF allows reactions to proceed quickly (0.5-2 hours) at moderate temperatures (60-75°C), making the process more efficient and suitable for industrial production. google.comgoogle.com
Solvent-Free Reactions: Using an excess of thionyl chloride as both a reactant and a solvent avoids the need for additional organic solvents, simplifying the process and reducing waste. The excess thionyl chloride can then be recovered by distillation and reused, improving the economic viability of the process. google.comgoogle.com
Alternative Reagents: The development of synthetic routes using alternative chlorinating agents like bis(trichloromethyl)carbonate represents an innovation aimed at improving safety and reducing problematic waste streams. patsnap.comgoogle.com This approach avoids the generation of sulfurous gas or phosphorus-based by-products, presenting a potentially greener and safer industrial process. google.com
Mechanistic Investigations of this compound Formation
The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. This mechanism is central to its utility in synthesizing a wide array of chemical compounds.
Nucleophilic Acyl Substitution Mechanisms
This compound's primary reaction pathway is nucleophilic acyl substitution. In this process, the electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile. This mechanism is fundamental to its role in synthesizing various derivatives, including esters and amides. The high reactivity of the acyl chloride group makes it an excellent acylating agent, facilitating the introduction of the 16-carbon palmitoyl chain into different substrates.
The reaction with an amine nucleophile, for instance, can proceed through either a concerted, one-step process or a stepwise process. nih.gov In the concerted mechanism, the nucleophile attacks the carbonyl carbon at the same time as the chloride leaving group departs. nih.gov The stepwise mechanism, on the other hand, involves the formation of a tetrahedral intermediate. nih.gov
The specific pathway taken, whether concerted or stepwise, is influenced by factors such as the nature of the nucleophile and the reaction conditions. For example, in the reaction of acyl-containing molecules with a nucleophile at the carbonyl center, the process follows an SN2 pathway. nih.gov Depending on the pKa of the leaving group, this can proceed in a stepwise manner with the formation of a stable intermediate. nih.gov
Intermediate Species Characterization
The tetrahedral intermediate is not always stable and can decompose to regenerate the starting materials or proceed to form the final product by eliminating the leaving group (in this case, the chloride ion). nih.gov The presence and stability of this intermediate can be investigated using computational methods, such as Density Functional Theory (DFT), which can model the reaction pathway and the energies of the transition states and intermediates. nih.gov These models can help to elucidate whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov
Reaction Kinetics and Thermodynamics of this compound Reactions
The efficiency and outcome of reactions involving this compound are dictated by their kinetics and thermodynamics. Understanding these aspects is crucial for optimizing synthetic procedures.
Kinetic Modeling of Esterification and Amidation Reactions
Kinetic modeling of reactions involving this compound can be approached through computational and experimental methods. Density Functional Theory (DFT)-based models can be used to estimate the reaction barriers and exothermicity when reacting with a nucleophile, such as a model lysine (B10760008) nucleophile. nih.gov These quantum mechanical models can simulate the reaction mechanism, including the formation of transition states and intermediates, providing insights into the reaction rates. nih.gov
Experimentally, kinetic studies can be performed to determine the rate of reaction under various conditions. For instance, in the esterification of (−)-epigallocatechin gallate (EGCG) with this compound, the reaction progress can be monitored over time by analyzing the conversion of the reactants and the formation of the product using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov The data from such experiments can be used to determine the reaction order and rate constants.
The following table presents data on the conversion of EGCG in an esterification reaction with this compound at different molar ratios, providing insight into the reaction's progress.
| Molar Ratio (EGCG:this compound) | EGCG Conversion (%) |
|---|---|
| 1:1 | 94.3 |
| 1:2 | 99.3 |
| 1:3 | ~100 |
| 1:4 | ~100 |
Data sourced from a study on the synthesis of EGCG palmitate, indicating that as the molar ratio of this compound increases, the conversion of EGCG approaches completion. mdpi.comdoi.org
Influence of Stirring Rate and Diffusion Control on Reaction Efficiency
While direct studies on the influence of stirring rate on this compound reactions are not extensively detailed in the provided context, the principles of chemical kinetics suggest that in heterogeneous reactions, or reactions with mass transfer limitations, the stirring rate can significantly impact the reaction efficiency. Adequate stirring ensures proper mixing of reactants, enhancing the collision frequency between molecules and minimizing concentration gradients, thus moving the reaction from a diffusion-controlled regime to a kinetically controlled one.
In the context of gas-phase grafting of this compound onto a solid substrate like a polyvinyl alcohol (PVA) coated paperboard, diffusion phenomena are critical. researchgate.net The progression of the grafting reagent into the film's thickness is a key factor, indicating that the reaction is, at least in part, diffusion-controlled. researchgate.net Studies on the modification of microfibrillated cellulose (B213188) aerogels with this compound in a gas-phase process have shown that the modification proceeds from the surface to the core of the material, further highlighting the role of diffusion. researchgate.net
The efficiency of esterification reactions is also influenced by other parameters such as reaction time and the dosage of this compound. For example, in the homogeneous esterification of eucalyptus wood, increasing the reaction time from 15 to 120 minutes and optimizing the mass ratio of this compound to wood significantly increased the weight percentage gain, indicating improved reaction efficiency. ncsu.edu
The table below illustrates the effect of reaction time and the mass ratio of this compound to eucalyptus on the weight percentage gain (WPG), a measure of reaction efficiency.
| Reaction Time (min) | Mass Ratio (this compound:Eucalyptus) | Weight Percentage Gain (WPG) (%) |
|---|---|---|
| 15 | 2:1 | 9.5 |
| 120 | 2:1 | 22.8 |
| 180 | 2:1 | 19.3 |
| 120 | 1:2 | 8.7 |
| 120 | 5:1 | 46.0 |
| 120 | 6:1 | 39.7 |
This data shows that the reaction efficiency is optimized at a reaction time of 120 minutes and a mass ratio of 5:1, with a decrease in efficiency observed beyond these points. ncsu.edu
Thermodynamic Considerations in this compound Reactivity
The reactivity of this compound is also governed by thermodynamic principles. The nucleophilic acyl substitution reactions it undergoes are typically exothermic, meaning they release energy and are thermodynamically favorable. For example, the formation of an acyl product from the reaction of an acyl-containing molecule with a nucleophile is moderately exothermic, with a calculated energy release of -5.3 kcal/mol. nih.gov
Thermodynamic data for reactions involving this compound can be estimated using computational methods. The table below provides calculated thermodynamic data for the reaction of this compound with a model amine nucleophile.
| Parameter | Value |
|---|---|
| Activation Energy (kcal/mol) | 1.3 |
| Product Energy (kcal/mol) | -46.7 |
These values, derived from DFT-based calculations, indicate a low activation barrier and a highly exothermic reaction, consistent with the high reactivity of this compound. nih.gov
Advanced Reaction Mechanisms and Derivatization Chemistry of Palmitoyl Chloride
Nucleophilic Acyl Substitution Reactions with Palmitoyl (B13399708) Chloride
Palmitoyl chloride, the acyl chloride derivative of palmitic acid, is a highly reactive chemical intermediate. exsyncorp.comexsyncorp.com Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable precursor in organic synthesis for introducing the 16-carbon hydrophobic palmitoyl chain into various molecules. exsyncorp.comexsyncorp.com The primary mechanism governing its derivatization is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and forming the final substituted product. Common nucleophiles that react readily with this compound include alcohols and amines, leading to the formation of esters and amides, respectively. exsyncorp.comexsyncorp.com
Esterification Reactions with Hydroxyl-Containing Compounds
The reaction of this compound with compounds containing hydroxyl (-OH) groups is a direct and efficient method for synthesizing palmitate esters. This esterification process is a classic example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. chemguide.co.uk The reaction is typically vigorous, occurring readily at room temperature, and produces hydrogen chloride (HCl) as a stoichiometric byproduct. chemguide.co.uk This reaction is widely utilized to modify substrates, conferring hydrophobicity. For instance, it is used to treat surfaces like glass and textiles and to synthesize key components for lubricants, plasticizers, and emulsifiers. exsyncorp.comexsyncorp.com
A notable application is the esterification of polysaccharides like cellulose (B213188) and polyvinyl alcohol (PVOH). scientific.netresearchgate.net When this compound reacts with the numerous hydroxyl groups on these polymer chains, it forms products such as palmitoyl cellulose and polyvinyl palmitate, altering the physical properties of the original material. scientific.netresearchgate.net
Regioselectivity and Stereoselectivity in Ester Formation
When a substrate contains multiple hydroxyl groups, the site of esterification, known as regioselectivity, becomes a critical aspect of the reaction. In complex molecules like lignin derivatives, which contain both aliphatic and phenolic hydroxyls, achieving selective acylation can be challenging. For example, the use of pyridine (B92270) as a catalyst is reported to show a preference for aliphatic hydroxyl groups, yet the esterification of phenolic hydroxyls can still occur simultaneously. mdpi.com Similarly, in the acylation of large polyphenols such as (−)-epigallocatechin gallate (EGCG), which has numerous hydroxyl groups, controlling the reaction to produce specific mono-esters requires careful selection of reaction conditions. researchgate.net In the esterification of cellulose, the distribution of palmitoyl groups along the polymer chain is influenced by the accessibility of the hydroxyl groups at different positions of the anhydroglucose unit (AGU), a factor controlled by the reaction method (homogeneous vs. heterogeneous). nih.gov
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of this compound esterification, this is relevant when the alcohol substrate is chiral. The nucleophilic acyl substitution reaction occurs at the achiral carbonyl carbon of the this compound. Therefore, if the hydroxyl-containing compound has a pre-existing stereocenter, the reaction typically proceeds with the retention of configuration at that center, as the chiral center itself is not directly involved in the bond-breaking or bond-forming steps of the substitution mechanism.
Catalytic Systems for Enhanced Esterification Efficiency
To improve reaction rates, yields, and selectivity, various catalytic systems are employed for esterification reactions involving this compound. A common strategy involves the use of a base to neutralize the hydrogen chloride byproduct, which drives the reaction equilibrium toward the products. nih.gov
Key catalytic systems include:
Tertiary Amines and Pyridine Derivatives: Bases like pyridine and triethylamine are frequently used. mdpi.comnih.gov They act as catalysts and acid scavengers, preventing the buildup of corrosive HCl. nih.gov 4-Dimethylaminopyridine (DMAP) is a particularly effective catalyst, especially in reactions with sterically hindered alcohols or polysaccharides like cellulose. scientific.net In a microwave-assisted synthesis of palmitoyl cellulose, DMAP was shown to be an efficient catalyst. scientific.net
Organic Amine Catalysts: In the synthesis of this compound itself from palmitic acid and thionyl chloride, organic amines such as N,N-dimethylformamide (DMF) and pyridine serve as catalysts. google.comgoogle.com
While many studies focus on the esterification of the parent palmitic acid using acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid, metal chlorides), the esterification using the more reactive this compound primarily relies on basic catalysts to control the reaction and manage the HCl byproduct. nih.govresearchgate.net
| Catalyst System | Substrate | Reaction Type | Purpose |
| Pyridine | Lignin-derived phenolics | Esterification | Promotes reaction and provides some regioselectivity for aliphatic -OH. mdpi.com |
| 4-Dimethylaminopyridine (DMAP) | Cellulose | Esterification | Catalyzes the acylation of hydroxyl groups on the polymer. scientific.net |
| Pyridine / Anhydrous Base | Cellulose | Esterification | Neutralizes the HCl byproduct to prevent cellulose degradation. nih.gov |
| N,N-dimethylformamide (DMF) | Palmitic Acid + Thionyl Chloride | Acyl Chloride Synthesis | Catalyzes the formation of this compound. google.comgoogle.com |
Solvent Effects on Esterification Outcomes
The choice of solvent plays a crucial role in determining the yield and selectivity of esterification reactions with this compound. The solvent must solubilize the reactants while not reacting with the highly electrophilic acyl chloride. Aprotic solvents are generally preferred for this reason. fishersci.co.uk
Research on the acylation of (−)-epigallocatechin gallate (EGCG) with this compound has demonstrated that solvent polarity is not the sole determinant of reaction efficiency. In this study, various solvents were tested under standardized conditions, revealing significant differences in product yield.
Table 1: Effect of Solvent on the Yield of EGCG Monopalmitate researchgate.net
| Solvent | Relative Polarity | Product Yield (%) |
|---|---|---|
| Acetone (B3395972) | Medium | 90.6 |
| Ethyl acetate | Relatively Non-polar | < 90.6 |
| Dimethylformamide (DMF) | Relatively Polar | < 90.6 |
| Diethyl ether | Relatively Non-polar | < 90.6 |
As shown in the table, acetone provided the highest yield, outperforming both more polar and less polar solvents. researchgate.net This suggests that factors beyond polarity, such as the ability of the solvent to stabilize the tetrahedral intermediate or effectively solvate the reactants, are important for optimizing the reaction outcome. researchgate.net
Amidation Reactions with Amino Groups
This compound reacts readily with primary and secondary amines in another classic nucleophilic acyl substitution reaction to form stable palmitoyl amides. exsyncorp.comexsyncorp.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. commonorganicchemistry.com This reaction is generally very efficient and is a cornerstone for the synthesis of a wide variety of N-acyl compounds. researchgate.netfao.org Similar to esterification, the reaction produces hydrogen chloride, which must be neutralized by a base (such as triethylamine, pyridine, or sodium hydroxide) to prevent the protonation of the starting amine and to drive the reaction to completion. fishersci.co.uknih.govvedantu.com The reaction is typically conducted in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or chloroform. fishersci.co.ukcommonorganicchemistry.comguidechem.com
Formation of Palmitoyl Amides
The amidation of this compound is a versatile method for producing a range of palmitoyl amides, including several with significant biological relevance. A prominent example is the synthesis of N-palmitoylethanolamine (PEA), an endogenous fatty acid amide. nih.govnih.gov This is typically achieved by reacting this compound with ethanolamine in the presence of a base. google.com When reacting with alkanolamines that contain both an amino and a hydroxyl group, the amidation reaction is generally favored over esterification due to the higher nucleophilicity of the amino group. researchgate.net
Other examples of palmitoyl amide synthesis include:
Palmitamide: Formed by the condensation of this compound with ammonia, often in the presence of a tertiary amine base like triethylamine. nih.gov
Acetanilide derivatives: The acylation of aniline and its derivatives with acyl chlorides is a well-established reaction to form N-aryl amides. vedantu.compearson.com
N-palmitoylglycine: Synthesized through the condensation of this compound with the amino acid glycine. nih.gov
These synthetic routes provide access to a diverse class of lipid amides that are used in pharmaceuticals, cosmetics, and biochemical research. exsyncorp.comnih.gov
Specific Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. guidechem.com Its reactive acyl chloride group allows for the introduction of the 16-carbon palmitoyl chain into a molecule, a process known as palmitoylation. This modification can significantly alter the lipophilicity of a drug, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
One notable application is in the synthesis of long-acting injectable antipsychotic medications, such as paliperidone (B428) palmitate. By attaching the palmitoyl group, the resulting drug has reduced water solubility, allowing for its formulation as a long-acting intramuscular injection. This provides a slow release of the active drug over an extended period, improving patient compliance.
Furthermore, this compound is utilized in the creation of lipid-based drug delivery systems. exsyncorp.comexsyncorp.com It can be used to synthesize phospholipids and other lipidic carriers that can encapsulate active pharmaceutical ingredients (APIs). These lipid-based systems can enhance the oral bioavailability of poorly soluble drugs and enable targeted drug delivery. The palmitoyl chains contribute to the formation of stable liposomes and other nanoparticle structures.
The synthesis of palmitoylated peptides for cosmetic applications, particularly in anti-aging formulations, also relies on this compound. exsyncorp.comexsyncorp.com The addition of the palmitoyl group enhances the skin penetration of these peptides.
Reactions with Other Nucleophiles (e.g., Thiols)
This compound readily reacts with various nucleophiles beyond alcohols and amines. A significant class of such reactions involves thiols (R-SH), which are sulfur analogs of alcohols. chemistrysteps.com The high nucleophilicity of the sulfur atom in a thiol facilitates its attack on the electrophilic carbonyl carbon of this compound. chemistrysteps.com This nucleophilic acyl substitution reaction results in the formation of a thioester and hydrochloric acid as a byproduct.
This reaction is particularly relevant in the context of protein modification, specifically S-palmitoylation. gbiosciences.comfrontiersin.org In biological systems, the thiol group of cysteine residues within proteins can be acylated with a palmitoyl group. nih.govcreative-proteomics.com This post-translational modification is often enzyme-mediated, with palmitoyl-CoA being the acyl donor in vivo. frontiersin.orgresearchgate.net However, the fundamental chemical reaction is the formation of a thioester bond between the cysteine thiol and the palmitoyl group. frontiersin.orgnih.gov S-palmitoylation is a reversible process that plays a crucial role in regulating protein localization, stability, and function. gbiosciences.comfrontiersin.org
The synthesis of specific thioester-containing molecules for research or industrial purposes can be achieved by reacting this compound with a suitable thiol. For instance, the synthesis of N-palmitoyl-S-[2(R,S)-hydroxyoctadecyl]-(L)-cysteine involves the reaction of N-palmitoylcysteine with an epoxide, where the thiol group of the cysteine derivative acts as a nucleophile. prepchem.com While this example doesn't directly use this compound to form the thioester, it highlights the reactivity of the thiol group in cysteine. A more direct synthesis would involve reacting L-cysteine with this compound to form S-palmitoyl-L-cysteine. nih.gov
Chemical Grafting and Surface Modification Reactions
This compound is extensively used in chemical grafting and surface modification processes to impart hydrophobicity to various substrates. exsyncorp.comexsyncorp.com The fundamental reaction involves the esterification of surface hydroxyl groups with the acyl chloride, resulting in the covalent attachment of the long, hydrophobic palmitoyl chains. frontiersin.org This modification significantly alters the surface properties of the material, making it more water-repellent. tum.de
Grafting onto Polymeric Substrates (e.g., PVOH, Polyethylene Terephthalate)
Polymeric substrates rich in hydroxyl groups, such as polyvinyl alcohol (PVOH) and, to a lesser extent, surface-treated polyethylene terephthalate (PET), are common candidates for grafting with this compound. frontiersin.orgresearchgate.net The reaction with PVOH involves the esterification of the hydroxyl groups along the polymer backbone, forming polyvinyl palmitate and releasing hydrochloric acid gas as a byproduct. tum.deresearchgate.net This process transforms the hydrophilic surface of PVOH into a hydrophobic one. tum.de
For PET, which is less hydrophilic than PVOH, surface treatments like corona discharge may be necessary to introduce hydroxyl or carboxyl groups that can then react with this compound. frontiersin.org The grafting of this compound onto these polymeric substrates has been shown to be an effective method for enhancing their hydrophobicity. frontiersin.org
Gas Grafting Techniques and Hydrophobicity Enhancement
Gas grafting, also known as the chromatogeny process, is a solvent-free method used to hydrophobize surfaces. researchgate.netresearchgate.net In this technique, the substrate is exposed to vaporized this compound at elevated temperatures. nih.gov The gaseous acyl chloride reacts with the surface hydroxyl groups, leading to the formation of a dense layer of ester bonds. researchgate.netresearchgate.net This method is advantageous as it avoids the use of solvents and can be applied to various hydroxylated substrates. researchgate.net
The efficiency of hydrophobization through gas grafting is dependent on several parameters, including the concentration of this compound, reaction temperature, and reaction time. ktappi.kr Studies have shown that increasing these parameters generally leads to a higher degree of grafting and, consequently, enhanced hydrophobicity. ktappi.kr The effectiveness of the treatment is often evaluated by measuring the water contact angle and water absorption (Cobb size) of the modified surface. ktappi.kr A significant increase in the water contact angle and a decrease in water absorption indicate successful hydrophobization. ktappi.kr For instance, gas grafting of PVOH-coated paper with this compound has been shown to produce highly water-resistant materials. ktappi.kr
Control of this compound Penetration in Grafting Processes
Controlling the penetration depth of this compound during gas grafting is crucial for achieving a concentrated surface modification without altering the bulk properties of the substrate. researchgate.net Research has shown that vaporized this compound can permeate into a PVOH layer, and the extent of this penetration can be influenced by the properties of the PVOH, such as its degree of saponification. researchgate.netresearchgate.net
One effective method to control penetration is the use of an inorganic pigment pre-coating, such as a clay layer, beneath the PVOH layer. researchgate.net The clay coating acts as a barrier, blocking the propagation of the vaporized this compound into the substrate. researchgate.netresearchgate.net This allows for a higher grafting density on the PVOH surface, leading to improved hydrophobization efficiency with a reduced amount of this compound. researchgate.net In contrast, using calcium carbonate as a pre-coating was found to inhibit the grafting reaction, as it reacts with the hydrochloric acid byproduct to produce moisture, which in turn consumes the this compound. researchgate.net
The discoloration of the PVOH layer, caused by the formation of polyenes due to dehydration by the hydrochloric acid byproduct, can be used as an indicator of the penetration depth of the this compound. researchgate.netresearchgate.net
Impact on Surface Energy and Adhesion Strength
Chemical grafting with this compound is a known method for reducing the surface energy of polymer substrates. frontiersin.orgresearchgate.net The covalent attachment of the nonpolar palmitoyl chains to the polymer surface leads to a decrease in its surface free energy, particularly the polar component. frontiersin.org This reduction in surface energy is directly related to the enhanced hydrophobicity of the material. frontiersin.org
The alteration of surface energy has a significant impact on the adhesion properties of the modified substrate. frontiersin.org A lower surface energy generally leads to weaker adhesion for polar adhesives, such as acrylic pressure-sensitive adhesives (PSAs). frontiersin.org This is because the reduction in polar interactions at the surface diminishes the bonding strength with the polar adhesive. frontiersin.org However, the effect on adhesion can also be influenced by changes in surface roughness. frontiersin.org In some cases, an increase in roughness resulting from the grafting process can partially counteract the effect of reduced surface energy on peel strength. frontiersin.org
The table below summarizes the effect of grafting this compound on the surface energy of different substrates.
| Substrate | Coating | Fatty Acid Chloride | Surface Energy (mN/m) |
| PET | None | This compound | Lowered |
| Paper | None | This compound | Lowered |
| PET | PVOH | This compound | Significantly Lowered |
| Paper | PVOH | This compound | Significantly Lowered |
This table is a qualitative representation based on findings that chemical grafting with fatty acid chlorides reduces surface energy. frontiersin.org
Modification of Lignocellulosic Materials (e.g., Eucalyptus Wood, Coffee Silverskin, Cellulose)
The chemical modification of lignocellulosic materials with this compound is a significant strategy for enhancing their intrinsic properties. This process involves the esterification of the abundant hydroxyl groups present in cellulose, hemicelluloses, and lignin with the long, hydrophobic acyl chain of this compound. This derivatization is pursued to improve characteristics such as thermal stability, hydrophobicity, and compatibility with non-polar polymer matrices.
Homogeneous Esterification for Improved Thermal Stability and Hydrophobicity
Homogeneous esterification of lignocellulosic materials like eucalyptus wood and cellulose with this compound has been shown to effectively enhance their material properties. In this process, the material is first dissolved in a suitable solvent system, such as dimethyl sulfoxide/N-methylimidazole (DMSO/NMI) or lithium chloride/N,N-dimethylacetamide (LiCl/DMAc), to ensure the accessibility of hydroxyl groups for reaction. ncsu.eduresearchgate.net The subsequent addition of this compound leads to the formation of ester linkages, grafting the C16 fatty acid chain onto the biopolymer backbone. ncsu.edu
This modification leads to a notable increase in thermal stability for materials like eucalyptus wood. ncsu.eduresearchgate.net The introduction of the long hydrocarbon chains from this compound imparts a greater resistance to thermal degradation compared to the unmodified material. Similarly, the hydrophobicity of the materials is significantly increased. nih.gov The esterification of hydrophilic hydroxyl groups with the non-polar palmitoyl chains drastically reduces the material's affinity for water. ncsu.edu This is evident in the treatment of coffee silverskin (CSS), where esterification with this compound imparts high hydrophobicity, improving its compatibility with hydrophobic polymer matrices. nih.gov For cellulose, increasing the degree of substitution (DS) with acyl chlorides results in a progressive decrease in hydrophilicity and a significant reduction in water absorbency. ncsu.edu This enhanced hydrophobicity is a direct result of replacing polar hydroxyl groups with non-polar ester groups.
Evaluation of Grafting Parameters (e.g., Reaction Time, Mass Ratio)
The efficiency of the esterification reaction, often quantified by the weight percent gain (WPG), is highly dependent on key grafting parameters such as reaction time and the mass ratio of this compound to the lignocellulosic substrate. ncsu.eduresearchgate.net
Studies on the homogeneous esterification of ball-milled eucalyptus wood have systematically evaluated these parameters. It was observed that prolonging the reaction time from 15 minutes to 120 minutes resulted in a significant increase in WPG from 9.5% to 22.8%. ncsu.eduresearchgate.net However, extending the reaction time further to 180 minutes led to a slight decrease in WPG to 19.3%, suggesting an optimal reaction window. ncsu.edu
The mass ratio of this compound to wood is another critical factor. Increasing this ratio from 1:2 to 5:1 led to a substantial improvement in WPG, rising from 8.7% to a maximum of 46.0%. ncsu.eduresearchgate.net A further increase in the mass ratio to 6:1 resulted in a decrease in WPG to 39.7%, indicating that an excessive amount of the acylating agent can hinder the reaction efficiency. ncsu.edu
| Parameter | Value | Resulting WPG (%) |
|---|---|---|
| Reaction Time (min) | 15 | 9.5 |
| 120 | 22.8 | |
| 180 | 19.3 | |
| Mass Ratio (this compound:Wood) | 1:2 | 8.7 |
| 5:1 | 46.0 | |
| 6:1 | 39.7 |
Impact on Mechanical and Water Absorption Properties
The esterification of lignocellulosic materials with this compound has a pronounced impact on their physical and mechanical properties. A primary consequence of the increased hydrophobicity is a significant improvement in dimensional stability and a reduction in water absorption. osti.gov By replacing hydrophilic hydroxyl groups with bulky, non-polar palmitoyl groups, the ability of the material's cell wall to absorb water is diminished. ncsu.edu This leads to a lower equilibrium moisture content and reduced swelling when exposed to humid conditions. usda.gov
Functionalization of Polysaccharides (e.g., Guar Gum, Xanthan)
The functionalization of hydrophilic polysaccharides such as guar gum and xanthan gum with this compound transforms them into amphiphilic polymers. This modification involves the esterification of the hydroxyl groups along the polysaccharide backbone with the hydrophobic palmitoyl chain, imparting new surface-active and self-assembling properties to these biopolymers.
Degree of Substitution and Its Control
Key parameters for controlling the DS include the molar ratio of this compound to the polysaccharide's repeating unit, reaction time, and temperature. ncsu.edursc.org An increase in the concentration of the hydrophobic reactant (this compound) generally leads to a higher degree of substitution. rsc.orgresearchgate.net This allows for the synthesis of tailor-made polysaccharide derivatives with varying levels of hydrophobicity to suit specific applications. The choice of solvent system and catalyst can also play a crucial role in the efficiency of the esterification and the resulting DS. researchgate.net
Self-Assembly and Microcapsule Formation
One of the most significant consequences of grafting hydrophobic palmitoyl chains onto a hydrophilic polysaccharide like xanthan gum is the induction of self-assembly behavior in aqueous environments. rsc.orgresearchgate.net The resulting amphiphilic polymer, palmitoyl-xanthan, spontaneously organizes to minimize the unfavorable interactions between its hydrophobic chains and water. rsc.org
Selective Acylation Strategies with this compound
This compound's high reactivity allows for the introduction of the 16-carbon palmitoyl chain into a wide range of molecules. However, when substrates contain multiple reactive sites, such as the various hydroxyl groups in polyols or the hydroxyl and amino groups in biomolecules, controlling the site of acylation is a significant synthetic challenge. Selective acylation strategies are therefore crucial to achieving the desired molecular architecture and avoiding mixtures of products. These strategies often rely on fine-tuning reaction conditions, employing catalysts, or taking advantage of the inherent reactivity differences between functional groups within the substrate molecule.
Regioselective Acylation of Polyhydroxyl Compounds (e.g., Glycerol (B35011) Derivatives, Nucleosides)
Regioselectivity refers to the preferential reaction at one specific site within a molecule that has multiple, similar functional groups. In the context of this compound, this involves directing the acylation to a particular hydroxyl group in a polyhydroxyl compound.
Glycerol Derivatives:
Glycerol contains two primary hydroxyl groups (at positions 1 and 3) and one secondary hydroxyl group (at position 2). These hydroxyl groups exhibit different reactivities, with the primary hydroxyls generally being more sterically accessible and therefore more reactive towards acylation than the secondary hydroxyl. This intrinsic difference can be exploited to achieve regioselectivity. For instance, the synthesis of structured triglycerides, such as 1-palmitoyl-2-linoleoyl-3-acetyl glycerol, involves a multi-step process where regioselective acylation is key. In such syntheses, 1-palmitoyl glycerol can be used as a starting material, demonstrating that selective acylation at a primary position is an achievable and fundamental step.
The reaction conditions, including the choice of solvent, base, and temperature, play a critical role in controlling the extent and position of acylation. By carefully controlling the stoichiometry of this compound, it is often possible to favor mono-acylation at the more reactive primary positions.
Interactive Data Table: Regioselective Acylation of Glycerol
| Substrate | Acylating Agent | Key Strategy | Typical Product(s) |
| Glycerol | This compound (1 eq.) | Steric hindrance, controlled stoichiometry | 1-Palmitoyl glycerol (major), 1,3-Dipalmitoyl glycerol |
| 1-Monoglyceride | This compound | Protection of other hydroxyls | 1,2- or 1,3-Diglyceride |
| Glycerol | Palmitic Acid & HCl | Esterification-chlorination | 3-chloro-2-hydroxypropyl palmitate iupac.org |
Nucleosides:
Nucleosides, the building blocks of DNA and RNA, are significantly more complex substrates for acylation. They contain multiple hydroxyl groups (at the 2', 3', and 5' positions of the ribose or deoxyribose sugar) and, in the case of cytidine, adenosine, and guanosine, exocyclic amino groups on the nucleobase. The challenge lies in differentiating not only between the primary (5'-OH) and secondary (2'-OH, 3'-OH) hydroxyls but also between the hydroxyl and amino groups (O- vs. N-acylation). williams.eduyoutube.com
Direct, protecting-group-free selective acylation is a highly sought-after strategy to reduce synthetic steps. williams.edu Research has shown that reaction conditions can be tuned to favor either O-acylation or N-acylation. While amines are generally more nucleophilic than alcohols, leading to preferential N-acylation, the use of specific catalysts or bases can reverse this selectivity. For example, enzymatic approaches using lipases have demonstrated excellent regioselectivity. Lipases can catalyze acylation with high precision, often targeting a single hydroxyl group, such as the 3'-OH, while leaving other hydroxyl and amino groups untouched. nih.gov Although many studies use anhydrides, the principles are applicable to highly reactive acyl chlorides like this compound. nih.gov
Interactive Data Table: Factors Influencing Nucleoside Acylation Selectivity
| Factor | Condition Favoring O-Acylation (Ester Formation) | Condition Favoring N-Acylation (Amide Formation) |
| Catalyst | DMAP (4-Dimethylaminopyridine) with a non-nucleophilic base | Catalyst-free or use of certain amine bases |
| Solvent | Aprotic solvents like Chloroform | Varies depending on substrate and reagents |
| Method | Chemical acylation under specific base/catalyst conditions | Enzymatic (e.g., specific lipases on cytidine) or chemical methods favoring amine reactivity |
Stereoselective Reactions with Complex Biomolecules
Stereoselectivity in a chemical reaction is the preferential formation of one stereoisomer over another. When this compound reacts with a complex, chiral biomolecule, the reaction can be influenced by the existing stereochemistry of the substrate or by chiral catalysts, leading to a stereoselective outcome. This is distinct from regioselectivity, as it deals with the three-dimensional arrangement of atoms.
One important context for stereoselective acylation is in kinetic resolution. Kinetic resolution is a method for separating a racemic mixture (an equal mixture of two enantiomers) by reacting it with a chiral reagent or catalyst. Because the chiral catalyst or reagent interacts differently with each enantiomer of the racemate, one enantiomer reacts faster than the other.
For example, a racemic mixture of a chiral alcohol or amine could be subjected to acylation with this compound in the presence of a chiral catalyst. The catalyst would form a transient complex with both the this compound and the substrate. The diastereomeric transition states leading to the product would have different energy levels. Consequently, one enantiomer of the alcohol/amine would be acylated more rapidly, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This process allows for the separation of the two enantiomers.
While the development of chiral catalysts for the acylation of alcohols and amines is a well-established field in organic chemistry, specific documented applications using this compound for stereoselective reactions are less common than for smaller acylating agents. However, the principles of stereoselective catalysis are broadly applicable. The use of chiral auxiliaries—a chiral group temporarily attached to a substrate to direct the stereochemical course of a reaction—is another powerful strategy. wikipedia.org An achiral substrate could be attached to a chiral auxiliary, acylated with this compound, and then the auxiliary could be cleaved, yielding a chiral palmitoylated product.
In the biological realm, the palmitoylation of proteins is an inherently stereospecific process. The enzymes that catalyze this modification, known as palmitoyl acyltransferases (PATs), are themselves chiral and possess active sites that precisely orient the protein substrate and the palmitoyl-CoA donor, ensuring that the modification occurs with absolute stereochemical control.
Applications of Palmitoyl Chloride in Advanced Materials Science and Chemical Biology
Polymer and Biopolymer Modification for Enhanced Performance
Palmitoyl (B13399708) chloride is extensively used to impart water-repellent properties to naturally hydrophilic materials. The process typically involves an esterification reaction where the hydroxyl (-OH) groups on the surface of a polymer react with palmitoyl chloride. researchgate.netresearchgate.net This reaction forms a stable ester bond, effectively grafting the long, nonpolar palmitoyl chain onto the polymer backbone.
A notable application is the hydrophobic modification of cellulose (B213188) and polyvinyl alcohol (PVOH). researchgate.netnih.gov Researchers have employed gas-phase grafting, where vaporized this compound reacts with the surface of these materials. researchgate.netnih.gov This technique creates a durable hydrophobic surface on materials like paper and wood veneers. researchgate.net The efficiency of this hydrophobization can be enhanced by increasing pressure during the treatment or by applying a coating of PVOH to the material first, which provides more reaction sites for the grafting process. nih.gov The resulting modified surfaces exhibit significantly increased resistance to water absorption.
| Material | Modification Method | Key Finding | Reference |
|---|---|---|---|
| Cellulose Sheets | Gas grafting with hot pressing | High pressure during treatment enhanced hydrophobicity. | nih.gov |
| Pine Wood Veneer | Gas grafting | Hydrophobization increased with higher pressing temperature and this compound concentration. | researchgate.net |
| Polyvinyl Alcohol (PVOH) Coated Paper | Gas grafting | PVOH coating improved gas grafting efficiency by providing more hydroxyl groups for reaction. | researchgate.netresearchgate.net |
Beyond surface modification, this compound is utilized as a chain modifier in the production of specialty polymers and resins. exsyncorp.comexsyncorp.com By incorporating the long fatty acid chain into the polymer structure, materials with specific thermal or hydrophobic properties can be engineered. exsyncorp.com
It is also applied in the formation of specialized coatings and self-assembled monolayers (SAMs). exsyncorp.comexsyncorp.com In these applications, the palmitoyl group provides a defined, organized, and hydrophobic interface between a substrate and its environment. This is crucial for creating surfaces with controlled wettability and adhesion.
The modification of polymers and biopolymers with this compound can lead to significant improvements in their physical properties. Research has shown that grafting these long alkyl chains can increase the thermal stability of materials.
In the realm of composite materials, functionalizing nanomaterials with this compound has proven effective for enhancing mechanical strength. For instance, grafting this compound onto cellulose nanocrystals (CNCs) improves their oleophilic (oil-attracting) nature. This enhancement allows the modified CNCs to disperse more effectively within hydrophobic polymer matrices, such as poly(β-hydroxybutyrate-co-valerate) (PHBV). The improved dispersion and stronger interfacial adhesion between the nanofiller and the polymer matrix result in biocomposites with superior mechanical properties.
| Material/System | Property Investigated | Effect of this compound Modification | Reference |
|---|---|---|---|
| General Polymers | Thermal Properties | Enhances thermal stability. | exsyncorp.com |
| Cellulose Nanocrystals (CNC) in PHBV matrix | Mechanical Properties | Improves dispersion and interfacial adhesion, leading to enhanced mechanical strength. |
This compound serves as a key building block in the synthesis of lipid-based drug delivery systems. exsyncorp.comexsyncorp.com Its ability to introduce hydrophobic character is exploited in the creation of nanocarriers designed to encapsulate and transport lipophilic drugs. nih.gov These systems, such as lipid nanoparticles and nanoemulsions, can improve the solubility and stability of hydrophobic active compounds. nih.govnih.gov
Furthermore, polymers modified with this compound have been investigated as carriers for genetic material. For example, it has been used to create polymeric carriers for the delivery of plasmid DNA to cells in laboratory settings. fishersci.comchemicalbook.comechemi.com The self-assembly of phospholipid-analogous hyperbranched polymers, which can incorporate palmitoyl chains, forms nanomicelles suitable for drug delivery applications. ncats.io
Synthesis of Bioactive Compounds and Pharmaceuticals
The reactivity of this compound makes it an invaluable reagent for synthesizing a variety of bioactive compounds. Its primary role is to modify parent molecules to enhance their lipid solubility, a critical factor for therapeutic efficacy.
A major challenge in drug development is the poor water solubility of many bioactive compounds, which limits their bioavailability. nih.govnih.gov Palmitoylation, the attachment of a palmitoyl group, is a widely used strategy to overcome this issue. nih.gov By reacting a bioactive molecule with this compound, its lipophilicity is increased, which can enhance its ability to cross biological membranes and improve absorption. nih.govacs.org
This strategy has been applied to various compounds, including (polyhydroxyalkyl)thiazolidine carboxylic acids, which are precursors to the antioxidant glutathione. nih.gov Selective palmitoyl acylation of these compounds was shown to enhance their lipophilicity, a key step toward improving their bioavailability. acs.orgnih.gov The effectiveness of this modification is often quantified by measuring the partition coefficient (log P), which indicates how a compound distributes between an oily and an aqueous phase. acs.org An increase in the log P value generally correlates with increased lipophilicity. acs.org
| Compound Class | Purpose of Palmitoylation | Key Outcome | Reference |
|---|---|---|---|
| (Polyhydroxyalkyl)thiazolidine Carboxylic Acids | Improve bioavailability | Increased lipophilicity of the parent compound. | acs.orgnih.gov |
| General Bioactive Compounds | Enhance absorption and distribution | Attaches a 16-carbon lipophilic chain to improve interaction with non-polar environments. |
Synthesis of Ascorbyl Palmitate and Related Antioxidants
Ascorbyl palmitate is a fat-soluble ester of ascorbic acid (Vitamin C) and palmitic acid, widely used as an antioxidant food additive (E number E304). wikipedia.org The synthesis of ascorbyl palmitate can be achieved through the reaction of L-ascorbic acid with this compound. google.comatamanchemicals.com This esterification reaction is typically conducted in the presence of a dehydrochlorinating agent, such as pyridine (B92270), to neutralize the hydrogen chloride gas generated during the process. google.comatamanchemicals.comnih.gov The reaction involves the acylation of one of the hydroxyl groups of ascorbic acid with the palmitoyl group from this compound, resulting in the formation of the ester linkage. atamanchemicals.com
The process generally involves dissolving L-ascorbic acid in a suitable solvent and then slowly adding this compound at a controlled temperature, often around 0°C. google.com After the reaction is complete, the ascorbyl palmitate is separated and purified, often through crystallization. google.com This synthetic route provides an efficient method for producing this lipophilic antioxidant, which is valued for its ability to protect fats and oils from oxidation. google.com
Table 1: Synthesis of Ascorbyl Palmitate via this compound
| Reactants | Reagents/Conditions | Product | Key Feature |
| L-Ascorbic Acid, this compound | Pyridine, 0°C, 16-20 hours | L-Ascorbyl Palmitate | Efficient esterification to produce a fat-soluble antioxidant. google.comatamanchemicals.com |
Derivatization of Nucleosides for Antimicrobial/Antiviral Research
The modification of nucleosides is a cornerstone of research into new antimicrobial and antiviral therapies. nih.govnih.govekb.eg this compound is utilized to synthesize lipid-soluble derivatives of nucleosides, enhancing their ability to cross cell membranes and potentially improving their therapeutic efficacy. mdpi.com A key example is the synthesis of palmitoylated thymidine (B127349) derivatives. mdpi.com
In a typical synthesis, a nucleoside, such as thymidine, is reacted with this compound in a 1:1 molar ratio. mdpi.com The reaction is carried out in an anhydrous solvent like pyridine at low temperatures to control the reactivity of the acyl chloride and selectively acylate a hydroxyl group on the nucleoside, often at the 5' position. mdpi.com The resulting palmitoylated nucleoside can then be purified using techniques like silica (B1680970) gel chromatography. mdpi.com These derivatives are of significant interest because they mimic natural nucleosides and can interfere with viral replication processes by being incorporated into viral DNA or RNA. mdpi.commdpi.com The lipophilic palmitoyl chain can facilitate the transport of the nucleoside analog into infected cells. mdpi.com
Creation of Novel Analgesic and Anti-inflammatory Agents
This compound is a key reagent in the synthesis of novel compounds with potential analgesic (pain-relieving) and anti-inflammatory properties. researchgate.netnih.govnih.govnih.gov By incorporating the long, hydrophobic palmitoyl chain into various molecular scaffolds, researchers can modulate the pharmacological properties of new drug candidates.
One synthetic approach involves the condensation of this compound with amino benzamide (B126) precursors. researchgate.net For instance, palmitoyl amino benzamides have been synthesized and evaluated for their biological activities. researchgate.net The synthesis entails the reaction of an amino benzamide derivative with this compound to form the final amide product. researchgate.net These compounds have been tested in vivo using models such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for analgesic effects. researchgate.net Research has shown that while some of these palmitoylated compounds exhibit modest anti-inflammatory activity, they can possess significant anti-nociceptive properties. researchgate.net For example, o-palmitoylamino N-carboxymethylbenzamide showed a high percentage of inhibition in the writhing test, suggesting a promising future for such derivatives as analgesic agents. researchgate.net
Table 2: In Vivo Activity of a Synthesized Palmitoyl Benzamide Derivative
| Compound | Dose (mg/kg) | Oedema Inhibition (%) | Writhing Inhibition (%) |
| o-palmitoylamino N-carboxyethyl benzamide | 50 | 43.8 | Not Reported |
| o-palmitoylamino N-carboxymethylbenzamide | 100 | Not Reported | 86.2 |
| Aspirin (Reference) | 100 | 51.3 | 74.3 |
Data sourced from a study on palmitoyl benzamides. researchgate.net
Synthesis of Lipids for Biomedical Applications (e.g., Glycerophospholipids, Arsonolipids)
This compound is instrumental in the synthesis of specialized lipids for biomedical research, including glycerophospholipids and arsonolipids. nih.govnih.govresearchgate.netreactome.org These synthetic lipids are crucial for creating model membranes, drug delivery vehicles like liposomes, and for studying cellular processes.
Glycerophospholipids: The backbone of biological membranes, glycerophospholipids, can be synthesized using this compound as a source of the palmitoyl acyl chain. researchgate.netpnas.orgmdpi.com While biological systems often utilize palmitoyl-CoA, chemical syntheses can employ the more reactive this compound to acylate glycerol (B35011) derivatives at specific positions to build the desired phospholipid structure. nih.gov
Arsonolipids: These are arsenic-containing lipid analogs with interesting biological properties, including potential anticancer activity. nih.govnih.govteilar.gr In the synthesis of novel arsonolipids, this compound has been used as a model acylating agent to esterify hydroxyl groups on arsenic-containing precursors. nih.gov For example, in the synthesis of 2-(palmitoyloxy)ethylarsonic acid, a protected 2-hydroxyethylarsonic acid derivative is reacted with this compound in the presence of pyridine and a catalytic amount of DMAP (4-dimethylaminopyridine). nih.gov This reaction attaches the palmitoyl chain, forming the arsonolipid after an oxidation step. nih.gov The stability and biological activity of these synthetic lipids are of great interest for developing new therapeutic agents. nih.govnih.gov
Applications in Proteomics and Protein Modification
The covalent attachment of a palmitoyl group to proteins, known as palmitoylation, is a critical post-translational modification that regulates protein trafficking, localization, and function. nih.govwikipedia.orgfrontiersin.orgrupress.org While cells use palmitoyl-CoA as the palmitoyl donor, in vitro studies often utilize related compounds to investigate the mechanisms and consequences of this modification. nih.gov
In Vitro Palmitoylation Reactions for Protein Studies
In vitro palmitoylation assays are essential tools for studying the enzymes involved in this process, known as palmitoyl acyltransferases (PATs), and for understanding how palmitoylation affects a protein of interest. nih.govnih.gov These assays typically involve incubating a purified protein or peptide substrate with a source of the palmitoyl group. nih.govnih.gov While palmitoyl-CoA is the biological donor, the principles of acyl transfer are fundamental to these reactions. nih.govresearchgate.net The reaction involves the nucleophilic attack of a cysteine residue's sulfhydryl group on the electrophilic carbonyl carbon of the palmitoyl donor, forming a thioester linkage. researchgate.net Studying these reactions in a controlled in vitro environment allows researchers to dissect the catalytic mechanisms of PATs and identify specific sites of palmitoylation on substrate proteins. nih.govnih.gov
S- to N-Palmitoyl Transfer Mechanisms
A fascinating aspect of protein palmitoylation is the potential for the palmitoyl group to migrate from a cysteine residue (S-palmitoylation) to a nearby amine group, such as the N-terminus of the protein or the side chain of a lysine (B10760008) residue (N-palmitoylation). nih.gov This intramolecular S- to N-palmitoyl transfer is a subject of ongoing research. nih.govdntb.gov.ua It is debated whether N-palmitoylation occurs as a direct enzymatic process or as a result of this chemical rearrangement following an initial S-palmitoylation event. nih.gov
Studies using model peptides have shown that palmitoyl migration can occur under conditions commonly used in proteomic sample preparation. nih.gov The transfer can happen both intra- and intermolecularly, with the peptide's N-terminus often being the preferred site for migration. nih.gov Understanding the kinetics and mechanisms of S- to N-palmitoyl transfer is crucial for the accurate identification and interpretation of protein palmitoylation in proteomic studies, as this transfer can potentially lead to the misidentification of the original site of modification. nih.gov
Contributions to Food Science and Formulation
This compound, an acyl chloride derived from palmitic acid, serves as a reactive intermediate in the synthesis of various compounds with significant applications in food science. exsyncorp.com Its high reactivity allows for the introduction of a 16-carbon acyl chain into different molecules, thereby modifying their physicochemical properties, such as hydrophobicity. This characteristic is particularly valuable in the production of food-grade additives that influence texture, stability, and the delivery of bioactive components.
This compound is a key precursor in the manufacturing of certain surfactants and emulsifiers used in the food industry. exsyncorp.com Surfactants are essential components in many food products, where they function to reduce interfacial tension between immiscible liquids, such as oil and water, to form stable emulsions. future4200.comresearchgate.net The process often involves the esterification of a hydrophilic molecule with this compound, resulting in an amphiphilic compound with both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail derived from the palmitoyl group. researchgate.net
The structure of the resulting emulsifier, particularly its hydrophilic-lipophilic balance (HLB), determines its functionality in food systems. researchgate.net Emulsifiers with lower HLB values are more soluble in oil and tend to form water-in-oil (W/O) emulsions, while those with higher HLB values are more water-soluble and favor the formation of oil-in-water (O/W) emulsions. researchgate.net Many synthetic emulsifiers used in the food industry are designed to be metabolized into naturally occurring molecules or to pass through the digestive system without being absorbed. researchgate.net
An example of a surfactant synthesized using this compound is kojic palmitate, a non-ionic surfactant created through the esterification of kojic acid with this compound. researchgate.net Research has demonstrated the potential of such biodegradable, non-ionic surfactants in various applications. researchgate.net The synthesis of food emulsifiers is a well-established practice, with a variety of compounds being produced through chemical reactions involving fatty acids or their derivatives. knepublishing.compharmatutor.org
Table 1: Examples of Emulsifier Classes and Their Functions in Food
| Emulsifier Class | Hydrophilic Group Example | Lipophilic Group Source | Typical Food Application | Primary Function |
|---|---|---|---|---|
| Monoglycerides | Glycerol | Fatty Acids | Baked Goods, Margarine | Dough conditioning, crumb softening, emulsion stabilization |
| Lecithins | Phosphatidylcholine | Fatty Acids | Chocolate, Salad Dressings | Viscosity reduction, emulsification |
| Polyglycerol Esters | Polyglycerol | Fatty Acids | Cake Mixes, Icings | Aeration, emulsion stability |
| Sorbitan Esters | Sorbitol | Fatty Acids | Confectionery, Whipped Toppings | Crystal modification, aeration |
While this compound itself is not used directly as a flavoring agent or preservative in food, its derivatives can possess properties that contribute to the preservation of food products. A notable example is L-ascorbyl palmitate, which is synthesized through the esterification of L-ascorbic acid (Vitamin C) with this compound. google.com L-ascorbyl palmitate is a fat-soluble antioxidant that is used as a food additive to prolong the shelf life of various food products by preventing oxidative degradation. google.com This compound is valued for its efficacy, safety, and high-temperature resistance. google.com
The synthesis of L-ascorbyl palmitate involves a multi-step process that begins with the preparation of this compound from palmitic acid and a chlorinating agent like thionyl chloride. google.com The subsequent reaction of this compound with L-ascorbic acid yields the final product. google.com This derivative effectively combines the antioxidant properties of ascorbic acid with the lipophilic nature of the palmitoyl chain, allowing it to be incorporated into fatty and oily food matrices to prevent spoilage. google.com
Table 2: Research Findings on L-Ascorbyl Palmitate Synthesis
| Precursors | Key Reaction Type | Resulting Compound | Primary Function in Food | Key Advantage |
|---|---|---|---|---|
| Palmitic Acid, Thionyl Chloride, L-Ascorbic Acid | Esterification | L-Ascorbyl Palmitate | Antioxidant Preservative | High-temperature resistance and fat solubility |
The application of this compound derivatives extends to enhancing the stability and bioaccessibility of bioactive compounds in food formulations. Emulsifiers and surfactants synthesized from this compound can be used in encapsulation technologies. mdpi.comnih.gov Encapsulation is a process where bioactive compounds, such as vitamins, antioxidants, and essential oils, are enclosed within a protective matrix. mdpi.comresearchgate.net This technique can improve the stability of these sensitive compounds by shielding them from degradation due to environmental factors like light, heat, and oxygen. nih.govresearchgate.net
Furthermore, the emulsifying properties of these derivatives can improve the dispersion and solubility of lipophilic (fat-soluble) bioactive compounds in aqueous food systems. nih.gov This is crucial for the uniform distribution of these components and can enhance their bioaccessibility, which is the fraction of a nutrient that is released from the food matrix and becomes available for absorption by the body. nih.gov For instance, the emulsification of oil-soluble vitamins can facilitate their absorption in the digestive tract. nih.gov
Analytical and Characterization Techniques for Palmitoyl Chloride and Its Derivatives
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy for Ester Bond Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique used to identify functional groups within a molecule. In the context of palmitoyl (B13399708) chloride derivatives, it is particularly crucial for confirming the formation of an ester linkage when palmitoyl chloride reacts with an alcohol. The conversion of the acyl chloride to an ester results in a distinct shift in the carbonyl (C=O) stretching frequency.
The carbonyl group of the starting material, this compound, typically shows a strong absorption band at a higher wavenumber, around 1799-1800 cm⁻¹. researchgate.net Upon successful esterification, this peak disappears and a new, strong absorption band characteristic of an ester carbonyl group emerges at a lower wavenumber, generally in the range of 1735-1755 cm⁻¹. spectroscopyonline.com For example, the esterified carbonyl C=O stretch in methyl palmitate has been observed at 1745 cm⁻¹. researchgate.net
Furthermore, the formation of an ester is supported by the appearance of C-O stretching vibrations. Esters typically exhibit two C-O stretching bands: an asymmetric C-C-O stretch (involving the carbonyl carbon and the ester oxygen) and a symmetric O-C-C stretch (involving the ester oxygen and the alkyl group from the alcohol). These bands are typically found in the fingerprint region of the spectrum, around 1300-1000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com For instance, in palmitoylated hemicelluloses, a new ester carbonyl peak appears around 1740 cm⁻¹, along with other changes in the fingerprint region, confirming esterification. researchgate.net
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Acyl Chloride (R-CO-Cl) | C=O Stretch | ~1800 researchgate.net |
| Ester (R-CO-OR') | C=O Stretch | 1735 - 1755 spectroscopyonline.com |
| Ester (R-CO-OR') | Asymmetric C-C-O Stretch | 1160 - 1210 spectroscopyonline.com |
| Ester (R-CO-OR') | Symmetric O-C-C Stretch | ~1100 spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure determination of this compound derivatives.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of a palmitate ester, several characteristic signals are observed. The protons on the carbon adjacent to the carbonyl group (α-methylene protons) typically appear as a triplet at approximately 2.2-2.3 ppm. The numerous methylene protons (-CH₂-) of the long aliphatic chain produce a large, overlapping signal around 1.2-1.4 ppm. The terminal methyl group (-CH₃) of the palmitoyl chain gives rise to a triplet at about 0.8-0.9 ppm. hmdb.caresearchgate.net Protons on the carbon of the alcohol moiety attached to the ester oxygen will have a characteristic shift depending on their environment. For instance, in methyl palmitate, the methoxy protons (-OCH₃) appear as a singlet around 3.6 ppm. researchgate.net
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift, typically appearing in the range of 170-175 ppm. spectrabase.commagritek.com The carbon of the alcohol moiety attached to the ester oxygen also has a distinct chemical shift (e.g., ~51 ppm for the methoxy carbon in methyl palmitate). spectrabase.com The carbons of the long aliphatic chain produce a series of signals in the upfield region of the spectrum, generally between 14 and 40 ppm. The α-methylene carbon appears around 34 ppm, while the terminal methyl carbon is observed at approximately 14 ppm. magritek.comresearchgate.net
| Group | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |
| Terminal CH₃ | ~0.8-0.9 (triplet) hmdb.ca | ~14 researchgate.net |
| Bulk (CH₂)n | ~1.2-1.4 (multiplet) hmdb.ca | ~22-32 researchgate.net |
| α-CH₂ (to C=O) | ~2.2-2.3 (triplet) hmdb.ca | ~34 researchgate.net |
| Carbonyl C=O | N/A | ~170-175 spectrabase.com |
| Methoxy O-CH₃ (Methyl Ester) | ~3.6 (singlet) researchgate.net | ~51 spectrabase.com |
Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of palmitoyl derivatives with high accuracy, thereby confirming their identity. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For instance, this compound has a molecular weight of approximately 274.9 g/mol . nih.gov
In addition to providing molecular weight information, MS can offer structural insights through the analysis of fragmentation patterns. When subjected to energy in the mass spectrometer, molecules break apart in predictable ways. The resulting fragment ions can help to piece together the structure of the parent molecule. However, a challenge in the analysis of S-palmitoylated peptides is that the palmitoyl group can be easily lost during certain fragmentation methods like collision-induced dissociation (CID). nih.govresearchgate.netoup.com Techniques such as electron transfer dissociation (ETD) are often preferred for analyzing such derivatives as they tend to preserve the palmitoyl group while fragmenting the peptide backbone, allowing for more precise localization of the modification. nih.govresearchgate.net
Chromatographic Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress and completion of chemical reactions.
Gas Chromatography (GC) for Purity and Conversion Rate Determination
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for determining the purity of volatile substances like this compound and its smaller ester derivatives. lgcstandards.comsigmaaldrich.com In a GC analysis, the sample is injected into a heated column, and the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components are then detected as they exit the column, producing a chromatogram where each peak corresponds to a different compound. oshadhi.co.uk
The purity of a sample can be determined by the relative area of its corresponding peak in the chromatogram. For instance, a purity of ≥98.0% for this compound can be verified by GC. sigmaaldrich.com GC is also invaluable for determining the conversion rate of a reaction. By analyzing the reaction mixture, the ratio of the product peak area to the starting material peak area can be calculated over time. This is commonly done by converting fatty acids or their derivatives into more volatile fatty acid methyl esters (FAMEs) prior to analysis. ugent.besigmaaldrich.comaocs.org This approach allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally sensitive compounds. It is particularly useful for monitoring the progress of reactions involving the formation of larger, less volatile palmitoyl derivatives, such as palmitoylated peptides or polymers. nih.govnih.gov
In a typical reverse-phase HPLC setup, the stationary phase is nonpolar, and the mobile phase is polar. When a reaction mixture is analyzed, the more hydrophobic palmitoylated product will have a stronger affinity for the stationary phase and thus a longer retention time compared to the less hydrophobic, unreacted starting material. nih.gov By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, one can observe the decrease in the starting material peak and the corresponding increase in the product peak. This allows for effective monitoring of the reaction's progression towards completion. nih.govnih.gov
Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment
Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used extensively in organic synthesis to monitor the progress of chemical reactions and assess the purity of products. merckmillipore.commit.eduaga-analytical.com.plscientificlabs.co.uk In the context of reactions involving this compound, TLC is an invaluable tool for qualitatively tracking the conversion of starting materials to the desired palmitoylated derivative.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). mit.edu When synthesizing a palmitoyl derivative, for instance, through the esterification of an alcohol or amidation of an amine, TLC can effectively separate the starting material, the product, and any potential byproducts.
Reaction Monitoring : A reaction mixture is spotted on a TLC plate alongside the pure starting material(s). mit.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the less polar product will appear and intensify. The product, containing the long, non-polar 16-carbon chain from this compound, will have a weaker affinity for the polar silica gel stationary phase compared to the more polar starting alcohol or amine. Consequently, the product will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot for the starting material is no longer visible.
Purity Assessment : After the reaction is complete and the product is isolated, TLC is used to check its purity. A single spot on the TLC plate at the expected Rf value suggests a pure compound. rsc.org The presence of multiple spots indicates impurities, which could include unreacted starting materials or byproducts such as palmitic acid, formed from the hydrolysis of this compound. rsc.org By comparing the chromatogram of the product with that of known reference compounds, the identity and purity can be preliminarily confirmed. rsc.org
The choice of the eluting solvent system is crucial and is selected to achieve a clear separation between the components, typically aiming for an Rf value between 0.2 and 0.8 for the product. Visualization of the spots is often achieved using a UV lamp if the compounds are UV-active, or by staining with a developing agent like potassium permanganate or iodine vapor for compounds that are not. mit.edursc.org
Thermal Analysis (TGA, DTG, DSC)
Thermal analysis techniques are employed to study the effect of heat on materials, providing critical information about their thermal stability and phase transitions. For materials modified with this compound, techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) are used to characterize the impact of the grafted palmitoyl chains on the thermal properties of the substrate. mdpi.comresearchgate.net The introduction of long hydrocarbon chains can enhance the thermal stability of polymers. exsyncorp.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comresearchgate.net The resulting data are plotted as a TGA curve, which shows the percentage of weight loss versus temperature. This analysis is crucial for determining the decomposition temperatures of this compound-modified materials. researchgate.net Typically, materials modified with this compound exhibit enhanced thermal stability compared to their unmodified counterparts. The analysis involves heating the sample at a constant rate and monitoring its weight. mdpi.com The degradation process may occur in several steps, with the initial weight loss often attributed to the evaporation of moisture, followed by the decomposition of the material at higher temperatures. mdpi.comnih.gov
Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. netzsch.com The DTG curve presents peaks where the rate of weight loss is at its maximum, providing a clearer indication of the temperatures at which decomposition events occur. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). mdpi.comresearchgate.net For this compound derivatives, DSC can reveal changes in the crystalline structure of the original material and identify the melting point of the crystalline domains introduced by the long palmitoyl chains. For example, in studies of cardol-based polyesters, exothermic peaks in DSC curves at high temperatures reflect the high thermal stabilities of the polymers. researchgate.net
The table below summarizes hypothetical thermal analysis data for a generic polymer before and after modification with this compound, illustrating the typical improvements in thermal stability.
| Material | Decomposition Onset Temperature (Tonset) from TGA (°C) | Peak Decomposition Temperature from DTG (°C) | Melting Temperature (Tm) from DSC (°C) |
|---|---|---|---|
| Unmodified Polymer | 280 | 310 | 150 |
| Palmitoyl-Modified Polymer | 315 | 350 | 145 (polymer) / 63 (palmitoyl chain) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. For derivatives of this compound, this analysis serves as a crucial method to verify that the chemical modification has occurred and to confirm the stoichiometry of the resulting product.
The process involves combusting a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then quantitatively analyzed to determine the percentage by mass of each element.
The experimentally determined weight percentages are then compared to the theoretically calculated values based on the expected chemical formula of the palmitoylated derivative. A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the compound. For example, elemental analysis has been used to verify the stoichiometry in derivatives such as 1,4-dipalmitoyl hydroxyproline.
The following table presents an example of elemental analysis data for the hypothetical product of a reaction between an amino-functionalized polymer and this compound.
| Element | Theoretical Weight % | Experimental Weight % |
|---|---|---|
| Carbon (C) | 75.8 | 75.5 |
| Hydrogen (H) | 12.5 | 12.3 |
| Oxygen (O) | 8.6 | 9.0 |
| Nitrogen (N) | 3.1 | 3.2 |
Microscopic Techniques (e.g., SEM) for Morphological Studies
Microscopic techniques are essential for visualizing the surface topography and morphology of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) is particularly valuable for studying the effects of surface modification with this compound.
SEM operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. This information is used to generate high-resolution, three-dimensional-like images.
In the context of this compound derivatives, SEM is used to:
Visualize Morphological Changes : It allows for the direct observation of changes in the surface texture of a substrate after modification. For example, a smooth surface may appear rougher or exhibit a different pattern after the grafting of palmitoyl groups.
Assess Coating Homogeneity : SEM can be used to determine if the this compound treatment has resulted in a uniform coating or if it has formed aggregates or patches on the surface.
Study Interfacial Interactions : In composite materials, SEM can provide insights into the interfacial adhesion between a polymer matrix and a filler. For instance, Field Emission SEM (FESEM) has been used to observe improved interaction between a biofiller and a polymer matrix in composites compatibilized with this compound. researchgate.net
These morphological studies are critical for understanding how the surface modification influences the material's macroscopic properties, such as hydrophobicity and adhesion.
Techniques for Assessing Hydrophobicity and Surface Properties
The primary purpose of modifying surfaces with this compound is often to increase their hydrophobicity (water repellency). exsyncorp.com A variety of techniques are used to quantify this change in surface properties, with water absorption, wettability, and contact angle measurements being the most common.
Water absorption and wettability measurements provide quantitative data on how a material interacts with water.
Water Absorption : This test measures the amount of water a material absorbs when immersed for a specific period. For materials like cellulose (B213188) sheets or polymer composites, treatment with this compound leads to a significant decrease in water absorption capacity. researchgate.net In one study, this effect was demonstrated by a clear decrease in water absorption to only 0.3 wt% over nine weeks for a composite treated with this compound. researchgate.net The Cobb hot water absorption test is another method used, particularly for paper and board, to quantify water uptake under specific conditions. Research has shown that a lower amount of this compound is needed to achieve strong hydrophobicity (less than 10 g/m² of Cobb hot water absorption) when a clay pre-coating is applied. researchgate.netresearchgate.net
Wettability : Wettability describes the ability of a liquid to maintain contact with a solid surface. biolinscientific.com It is a qualitative descriptor, where a surface can be described as having high wettability (hydrophilic) or low wettability (hydrophobic). The modification with this compound converts hydrophilic surfaces, such as those of cellulose or polyvinyl alcohol (PVOH), into hydrophobic ones. nih.govtum.de
Contact angle goniometry is the most common method for quantitatively assessing the wettability of a surface. aalto.fi The contact angle is the angle formed at the interface of three phases: a solid, a liquid, and a gas. biolinscientific.com A droplet of liquid (typically water) is placed on the solid surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured. aalto.fi
Hydrophilic vs. Hydrophobic : A water contact angle of less than 90° indicates a hydrophilic surface, where water tends to spread out. A contact angle greater than 90° indicates a hydrophobic surface, where water beads up.
Effect of this compound : The grafting of long, non-polar palmitoyl chains onto a surface drastically increases its water contact angle. For example, pristine chitosan (B1678972) exhibits a contact angle of 52.5°, which increases to 92.8° after modification with this compound, transforming it from hydrophilic to hydrophobic. researchgate.net In another study, composites treated with this compound showed a high water contact angle of 128°. researchgate.net The process parameters for grafting, such as fatty acid concentration, time, and temperature, can be optimized to achieve the highest degree of hydrophobicity. tum.de
The table below provides a summary of research findings on contact angle measurements for various substrates before and after modification with this compound.
| Substrate | Condition | Water Contact Angle (°) | Reference |
|---|---|---|---|
| Chitosan | Pristine | 52.5 | researchgate.net |
| Chitosan | Palmitoyl-modified | 92.8 | researchgate.net |
| Polymer Composite | Palmitoyl-modified | 128 | researchgate.net |
Computational and Theoretical Studies of Palmitoyl Chloride Interactions
Molecular Docking and Dynamic Simulations for Ligand-Protein Interactions
Molecular docking and dynamic simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a palmitoyl (B13399708) group, and a protein. mdpi.comharbinengineeringjournal.com These methods provide a virtual window into the molecular world, allowing researchers to visualize and understand the binding modes and the dynamic behavior of these complexes.
Molecular dynamics (MD) simulations, in particular, have been instrumental in revealing the specific interactions of post-translational palmitoyl modifications with proteins. For instance, all-atom MD simulations of rhodopsin in a realistic membrane environment have shown that palmitoyl groups are not merely passive membrane anchors. nih.govibm.com These simulations revealed distinct behaviors for palmitoylations at different cysteine residues (Cys322 and Cys323). The palmitoyl group at Cys322 was found to have significant contact with helix H1 of rhodopsin, leading to more frequent chain upturns and longer reorientational correlation times. nih.govibm.com In contrast, the palmitoylation at Cys323 made fewer contacts with the protein. nih.govibm.com This suggests that while one palmitoyl group may function as a lipid anchor, the other engages in specific interactions that can affect the protein's stability and function. nih.govibm.com
These simulations highlight the dynamic and fluctuating nature of palmitoyl modifications, indicating a more complex role than simple membrane anchoring. nih.gov The flexibility of palmitoyl chains, which is greater than that of the surrounding lipid acyl chains, allows them to explore a wide conformational space and engage in transient, yet significant, interactions with the protein surface. nih.gov
| Simulation Target | Key Findings | Implied Function of Palmitoylation |
| Rhodopsin (Cys322) | Greater contact with helix H1, frequent chain upturns. nih.govibm.com | Specific protein interaction, potentially affecting dark state stability. nih.govibm.com |
| Rhodopsin (Cys323) | Fewer protein contacts, increased order compared to Cys322. nih.govibm.com | Primarily acts as a lipid anchor. nih.govibm.com |
Density Functional Theory (DFT) for Reactivity and Pharmacokinetic Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has broad applications in chemistry and materials science for predicting molecular properties, including reactivity. nih.govmdpi.com By calculating descriptors such as molecular orbital energy levels, atomic charge distributions, and local electron densities, DFT can identify reactive sites within a molecule. nih.gov
In the context of palmitoyl chloride, DFT can be employed to predict its reactivity in various chemical environments. For example, by analyzing the Fukui function and dual descriptors, one can identify the atoms most susceptible to nucleophilic or electrophilic attack, providing insights into its acylation potential. The molecular electrostatic potential (MESP) surface, another DFT-derived property, can visualize the charge distribution and pinpoint regions prone to intermolecular interactions.
Furthermore, DFT calculations are increasingly integrated into pharmacokinetic predictions. mdpi.com While direct DFT studies on the pharmacokinetics of this compound are not extensively documented in the provided search results, the principles of DFT can be applied to understand its metabolic fate. For instance, DFT can help in predicting the sites of metabolism by identifying the most reactive parts of the molecule that are likely to be targeted by metabolic enzymes. The integration of DFT with machine learning models is also a growing trend, enhancing the predictive power for properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov
| DFT-Derived Descriptor | Predicted Property | Relevance to this compound |
| Molecular Orbital Energies (HOMO/LUMO) | Chemical reactivity, electron-donating/accepting ability. | Predicts susceptibility to react with amino acid residues. |
| Atomic Charges | Electrostatic interactions, reactive sites. | Identifies the electrophilic carbonyl carbon. |
| Fukui Function | Site of nucleophilic/electrophilic attack. | Pinpoints the most reactive sites for acylation. |
| Molecular Electrostatic Potential (MESP) | Intermolecular interactions, binding sites. | Visualizes regions for non-covalent interactions. |
Future Directions and Emerging Research Areas
Sustainable Synthesis of Palmitoyl (B13399708) Chloride and Derivatives
The increasing emphasis on green chemistry is driving the development of more environmentally friendly methods for synthesizing palmitoyl chloride and its derivatives. Traditional methods often involve the use of hazardous reagents like thionyl chloride or phosphorus oxychloride, which can generate significant waste and pose safety risks. patsnap.comgoogle.com Current research is focused on creating processes that are not only safer and more efficient but also reduce energy consumption and the production of harmful byproducts. syndicatedanalytics.com
Innovations in this area include the use of alternative chlorinating agents and catalytic systems. For instance, methods utilizing bis(trichloromethyl)carbonate in the presence of an organic amine catalyst are being explored. patsnap.com Additionally, advancements in microreactor technology and continuous flow chemistry offer precise control over reaction conditions, leading to improved safety, scalability, and efficiency in this compound synthesis. syndicatedanalytics.com Researchers are also investigating eco-friendly reaction conditions, such as using greener solvents like 2-Methyltetrahydrofuran (2-MeTHF), to minimize the environmental impact. ucl.ac.uk
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Advantages | Disadvantages | Key Research Findings |
|---|---|---|---|---|
| Traditional Method | Palmitic acid, Thionyl chloride/Phosphorus oxychloride | Established and widely used. | Uses hazardous materials, produces harmful byproducts (e.g., HCl, SO2, phosphoric acid), requires high temperatures. patsnap.comgoogle.com | High yield but with significant environmental and safety concerns. patsnap.com |
| Green Synthesis | Palmitic acid, Bis(trichloromethyl)carbonate, Organic amine catalyst | Milder reaction conditions, avoids highly corrosive reagents. patsnap.com | May require catalyst separation. | Demonstrated high yield (92.5%) and purity (98.5%). patsnap.com |
| Continuous Flow Chemistry | (Applicable to various reagents) | Enhanced safety, scalability, and efficiency; precise control over reaction parameters. syndicatedanalytics.com | Requires specialized equipment. | Reduces energy consumption and hazardous byproduct emission. syndicatedanalytics.com |
| Eco-Friendly Solvent Synthesis | Poly(2-ethyl-2-oxazoline), this compound, Er(OTf)3 catalyst in 2-MeTHF | Utilizes a green solvent, occurs at room temperature, rapid reaction time. ucl.ac.uk | Specific to derivative synthesis. | Achieved a high yield (90%) of the desired PEtOz-Palmitoyl product. ucl.ac.uk |
Advanced Applications in Nanomaterial Functionalization
This compound is proving to be a valuable tool for the surface modification of nanomaterials, enhancing their properties for a wide range of applications. By grafting the long alkyl chain of this compound onto the surface of nanoparticles, their hydrophobicity and compatibility with non-polar solvents and polymer matrices can be significantly improved. mdpi.commdpi.comnih.gov This functionalization is critical for creating advanced composite materials and drug delivery systems.
Researchers have successfully modified various nanomaterials, including:
Cellulose (B213188) Nanocrystals (CNC): Grafting this compound onto CNCs enhances their oleophilic properties, improving their dispersion and interfacial adhesion within hydrophobic polymer matrices like poly(β-hydroxybutyrate-co-valerate) (PHBV). nih.gov This leads to biocomposites with improved mechanical properties.
Metal-Organic Frameworks (MOFs): The surface modification of MOFs such as UiO-66-NH2 with this compound has been shown to improve their dispersibility in organic solvents. mdpi.comnih.govresearchgate.net This is crucial for the fabrication of thin-film nanocomposite (TFN) membranes with enhanced performance in applications like nanofiltration. nih.gov
Mesoporous Silica (B1680970) Nanoparticles (MSNs): The modification of amine-functionalized MSNs with this compound has been demonstrated to increase the loading capacity of drugs like dexamethasone (B1670325). researchgate.net This surface engineering, combined with a lipid bilayer coating, allows for prolonged drug release. researchgate.net
Table 2: Applications of this compound in Nanomaterial Functionalization
| Nanomaterial | Modification Purpose | Key Research Finding | Potential Application |
|---|---|---|---|
| Cellulose Nanocrystals (CNC) | Increase hydrophobicity and compatibility with polymer matrices. nih.gov | Improved interfacial adhesion and tensile strength of PHBV biocomposites. nih.gov | High-performance biocomposites. |
| Metal-Organic Frameworks (UiO-66-NH2) | Enhance dispersibility in organic solvents. mdpi.comnih.gov | Improved stability of nanomaterial suspensions in cyclohexane. mdpi.comresearchgate.net | Thin-film nanocomposite membranes for nanofiltration. nih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | Improve drug loading capacity and control release. researchgate.net | Increased drug loading of dexamethasone to 35% (w/w). researchgate.net | Controlled drug delivery systems. researchgate.net |
Exploration of Novel Biological Activities and Therapeutic Potential
The introduction of a palmitoyl group, a process known as palmitoylation, is a critical post-translational modification that regulates the function of many proteins. nih.govresearchgate.netnih.gov This has opened up exciting avenues for exploring the therapeutic potential of compounds derived from or related to this compound. The reversible nature of S-palmitoylation, where a palmitoyl group is attached to a cysteine residue via a thioester bond, allows for the dynamic regulation of protein localization, stability, and interactions. nih.govfrontiersin.org
Emerging research in this area is focused on:
Targeting Protein Palmitoylation in Cancer: Dysregulated palmitoylation is observed in various cancers, affecting the function of oncogenes and tumor suppressors. nih.govembopress.orgijbs.com For example, the palmitoylation of proteins like EGFR and RAS is crucial for their oncogenic activity. embopress.orgijbs.com This has led to the exploration of inhibitors of the enzymes responsible for palmitoylation (DHHC acyltransferases) and depalmitoylation (acyl-protein thioesterases) as potential anti-cancer therapies. embopress.orgunige.chsciencedaily.com While broad-spectrum inhibitors like 2-bromopalmitate (2-BP) have shown preclinical efficacy, the development of more specific inhibitors is a key goal. embopress.orgfrontiersin.org
Neurological Disorders: Protein palmitoylation plays a significant role in the central nervous system, and its dysregulation has been implicated in neurological diseases such as Alzheimer's disease, Huntington's disease, and epilepsy. nih.govresearchgate.net For instance, targeting the enzymes that modulate the palmitoylation of proteins like PSD-95 is being investigated as a therapeutic strategy for Alzheimer's disease. nih.gov
Drug Delivery: The lipophilic nature of the palmitoyl group is being leveraged to improve the delivery of therapeutic agents. chemimpex.com Palmitoylation of peptides and drugs can enhance their stability, cellular uptake, and ability to cross biological membranes. chemimpex.comijpsonline.comnih.gov For example, palmitoylation has been used to improve the incorporation of the drug octreotide (B344500) into dendrimer-based drug delivery systems. researchgate.net
Table 3: Therapeutic Potential Related to Palmitoylation
| Disease Area | Key Protein/Process | Therapeutic Strategy | Supporting Evidence |
|---|---|---|---|
| Cancer | EGFR, RAS palmitoylation | Inhibition of DHHC acyltransferases or FASN. embopress.orgijbs.comfrontiersin.org | Inhibitors like 2-BP and orlistat (B1677487) can reduce tumor cell growth and increase sensitivity to other therapies. ijbs.comfrontiersin.org |
| Neurological Disorders | PSD-95 palmitoylation in Alzheimer's | Targeting palmitoylation enzymes to reduce Aβ accumulation. nih.gov | Decreased PSD-95 palmitoylation has shown protective effects on synaptic integrity in mice. nih.gov |
| Drug Delivery | Peptide and drug hydrophobicity | Conjugation of drugs with palmitic acid. ijpsonline.comresearchgate.net | Palmitoylation enhanced the incorporation of octreotide into PAMAM dendrimers. researchgate.net |
Integration of this compound Chemistry in Multidisciplinary Research
The reactivity and properties of this compound make it a valuable tool in a wide array of scientific disciplines beyond traditional chemistry. Its ability to introduce a long hydrophobic chain into various molecules is being exploited in fields ranging from materials science to chemical biology. gbiosciences.com
The integration of this compound chemistry is evident in:
Chemical Biology: this compound and its derivatives are used to synthesize probes for studying protein S-palmitoylation. nih.govresearchgate.net These chemical tools, often used in conjunction with "click chemistry," allow researchers to identify palmitoylated proteins and understand their roles in cellular processes. researchgate.net
Materials Science: In addition to nanomaterial functionalization, this compound is used to modify the properties of bulk materials. For example, the esterification of wood with this compound enhances its hydrophobicity and thermal stability. It is also used in the synthesis of specialty polymers and surfactants. chemimpex.com
Biochemistry and Pharmaceutical Sciences: this compound is a key reagent in the synthesis of various bioactive compounds and drug delivery systems. chemimpex.comcymitquimica.com It is used to create prodrugs with improved bioavailability and to synthesize lipid-based drug carriers like lipid nanoparticles. chemimpex.comvulcanchem.com
The ongoing research into this compound and its derivatives highlights its significance as a versatile chemical building block. As our understanding of its properties and reactivity deepens, we can expect to see even more innovative applications emerge across a broad spectrum of scientific and technological fields.
Q & A
Q. What are the standard protocols for synthesizing palmitoyl chloride, and how can purity be ensured?
this compound is typically synthesized via acylation of palmitic acid using thionyl chloride (SOCl₂) or other chlorinating agents. Key steps include:
- Reaction setup : Melt palmitic acid (m.p. 61–62°C) and slowly add SOCl₂ under anhydrous conditions, as solid palmitic acid requires heating to homogenize .
- Purification : Distillation under reduced pressure (e.g., 110°C at 15–24 μ) yields high-purity this compound (nD1.4489). Impurities like stearic acid in the starting material may persist but do not significantly affect the melting point .
- Characterization : Confirm identity via IR spectroscopy (C=O stretch ~1800 cm⁻¹) and ¹³C NMR .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
- Handling : Use inert gas (argon/nitrogen) to prevent hydrolysis. Conduct reactions in dry solvents (e.g., THF, DCM) under anhydrous conditions .
- Storage : Seal containers under argon and store at 2–8°C. Avoid exposure to moisture, as hydrolysis generates HCl and palmitic acid .
- Safety : Use fume hoods and PPE (gloves, goggles) due to its corrosive nature (H314 hazard) .
Q. What analytical methods are recommended for characterizing this compound derivatives?
- Spectroscopy : IR and ¹³C NMR to confirm ester/amide bond formation .
- Chromatography : HPLC or GC-MS to assess purity and quantify residual reactants .
- Elemental analysis : Verify stoichiometry in derivatives like 1,4-dipalmitoyl hydroxyproline .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in polymer modifications?
- Solvent selection : Use THF or DMSO for solubility; pyridine as an HCl scavenger improves yields in PEG-palmitate conjugates .
- Molar ratios : A 1.1:1 molar excess of this compound to substrate ensures complete acylation. For example, in polymer backbone modifications, a 1.1:1 ratio of this compound to PEG-PLL yielded stable nanoassemblies .
- Temperature : Reactions at 40°C balance reactivity and minimize decomposition .
Q. What strategies address contradictions in data when using this compound for lipid vesicle preparation?
- Impurity control : Trace fatty acids (e.g., stearic acid) in this compound can alter vesicle properties. Pre-distillation or HPLC purification is recommended .
- Hydrolysis mitigation : Monitor reaction pH and use anhydrous solvents to prevent unintended hydrolysis during phospholipid synthesis .
- Cross-validation : Compare results with alternative acylating agents (e.g., palmitic anhydride) to isolate this compound-specific effects .
Q. How does this compound enable the development of superhydrophobic surfaces, and what are key experimental variables?
- Graft-on-graft architecture : this compound modifies cellulose surfaces via acyl chloride reactivity, creating micro-nano-binary topography (contact angle: 165°) .
- Key variables :
- Reaction time: Prolonged exposure (≥24 hr) enhances grafting density.
- Substrate pre-treatment: Plasma activation increases surface reactivity .
- Characterization : TM-AFM and water contact angle measurements validate surface morphology and hydrophobicity .
Q. What methodological challenges arise in synthesizing fluorescent probes using this compound, and how are they resolved?
- Selective acylation : Competing reactions at hydroxyl or amine groups require protecting groups. For example, THF/NaOAc buffer (pH 4–6) selectively acylates amines in ceramide derivatives .
- Byproduct removal : Excess this compound is quenched with aqueous NaHCO₃ and extracted via DCM .
- Yield optimization : Use a 2.2:1 molar excess of this compound to substrate, as demonstrated in N-palmitamide synthesis (85% yield) .
Data Presentation
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting point | 11–13°C | |
| Boiling point | 199°C (2.6 kPa) | |
| Density | 0.906 g/cm³ | |
| Refractive index (nD) | 1.4520 | |
| Hydrolysis rate (H₂O) | Rapid (t₁/₂ < 1 hr at 25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
